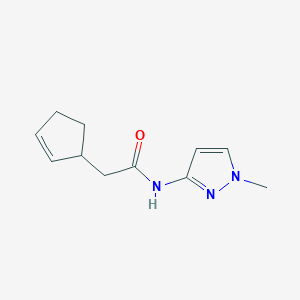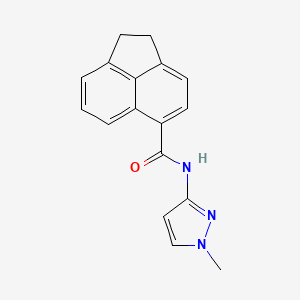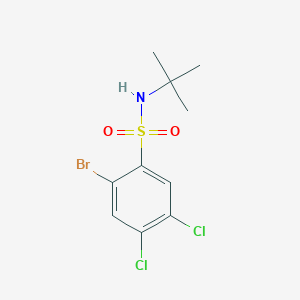
2-(4-chlorophenyl)-N-(1-methylpyrazol-3-yl)acetamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(4-chlorophenyl)-N-(1-methylpyrazol-3-yl)acetamide, also known as CPPA, is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. CPPA is a pyrazole derivative that has been synthesized using various methods.
科学的研究の応用
2-(4-chlorophenyl)-N-(1-methylpyrazol-3-yl)acetamide has been studied for its potential therapeutic applications in various diseases such as cancer, inflammation, and pain. 2-(4-chlorophenyl)-N-(1-methylpyrazol-3-yl)acetamide has been found to inhibit the growth of cancer cells in vitro and in vivo, making it a potential candidate for cancer therapy. 2-(4-chlorophenyl)-N-(1-methylpyrazol-3-yl)acetamide has also been shown to have anti-inflammatory and analgesic effects, making it a potential treatment for chronic pain and inflammation.
作用機序
The mechanism of action of 2-(4-chlorophenyl)-N-(1-methylpyrazol-3-yl)acetamide is not fully understood. However, it has been suggested that 2-(4-chlorophenyl)-N-(1-methylpyrazol-3-yl)acetamide may inhibit the activity of enzymes such as cyclooxygenase-2 (COX-2) and matrix metalloproteinases (MMPs), which are involved in cancer growth and inflammation. 2-(4-chlorophenyl)-N-(1-methylpyrazol-3-yl)acetamide may also activate the nuclear factor-erythroid 2-related factor 2 (Nrf2) pathway, which is involved in cellular defense against oxidative stress.
Biochemical and Physiological Effects
2-(4-chlorophenyl)-N-(1-methylpyrazol-3-yl)acetamide has been shown to have various biochemical and physiological effects. In vitro studies have shown that 2-(4-chlorophenyl)-N-(1-methylpyrazol-3-yl)acetamide inhibits cancer cell proliferation and induces apoptosis. 2-(4-chlorophenyl)-N-(1-methylpyrazol-3-yl)acetamide has also been shown to have anti-inflammatory and analgesic effects in animal models. Additionally, 2-(4-chlorophenyl)-N-(1-methylpyrazol-3-yl)acetamide has been found to reduce oxidative stress and improve mitochondrial function.
実験室実験の利点と制限
2-(4-chlorophenyl)-N-(1-methylpyrazol-3-yl)acetamide has several advantages for lab experiments. It is relatively easy to synthesize and has a high purity yield. 2-(4-chlorophenyl)-N-(1-methylpyrazol-3-yl)acetamide is also stable under normal laboratory conditions. However, 2-(4-chlorophenyl)-N-(1-methylpyrazol-3-yl)acetamide has some limitations, including its low solubility in water, which can affect its bioavailability and limit its use in certain experiments.
将来の方向性
2-(4-chlorophenyl)-N-(1-methylpyrazol-3-yl)acetamide has shown promising results in preclinical studies, and future research should focus on its potential therapeutic applications. One area of interest is the use of 2-(4-chlorophenyl)-N-(1-methylpyrazol-3-yl)acetamide in combination with other drugs to enhance its therapeutic effects. Another area of research is the development of 2-(4-chlorophenyl)-N-(1-methylpyrazol-3-yl)acetamide analogs with improved pharmacokinetic properties. Additionally, further studies are needed to fully understand the mechanism of action of 2-(4-chlorophenyl)-N-(1-methylpyrazol-3-yl)acetamide and its potential side effects.
合成法
2-(4-chlorophenyl)-N-(1-methylpyrazol-3-yl)acetamide can be synthesized using various methods, including the reaction of 4-chlorobenzoyl chloride with 1-methylpyrazole in the presence of a base such as triethylamine. Another method involves the reaction of 4-chloroacetophenone with 1-methylpyrazole in the presence of a base and a solvent such as acetic acid. The synthesis of 2-(4-chlorophenyl)-N-(1-methylpyrazol-3-yl)acetamide has been optimized to improve the yield and purity of the compound.
特性
IUPAC Name |
2-(4-chlorophenyl)-N-(1-methylpyrazol-3-yl)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H12ClN3O/c1-16-7-6-11(15-16)14-12(17)8-9-2-4-10(13)5-3-9/h2-7H,8H2,1H3,(H,14,15,17) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BNFAKHPPVXAUAC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=CC(=N1)NC(=O)CC2=CC=C(C=C2)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H12ClN3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
249.69 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(4-chlorophenyl)-N-(1-methylpyrazol-3-yl)acetamide | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![3-(Piperidine-1-carbonyl)pyrido[1,2-a]pyrimidin-4-one](/img/structure/B7457196.png)

![N-[2-(1,3-benzothiazol-2-yl)ethyl]-2-(2-chloro-6-fluorophenyl)acetamide](/img/structure/B7457221.png)



![3-(3-Methylpiperidine-1-carbonyl)pyrido[1,2-a]pyrimidin-4-one](/img/structure/B7457243.png)
![1-[4-(Quinolin-8-ylmethyl)piperazin-1-yl]ethanone](/img/structure/B7457249.png)





